molecular formula C11H23BClNO2 B8070508 Piperidine-3-boronic acid pinacol ester hydrochloride

Piperidine-3-boronic acid pinacol ester hydrochloride

Cat. No.: B8070508
M. Wt: 247.57 g/mol
InChI Key: RKLPIGOVCVSOBO-UHFFFAOYSA-N
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Description

Piperidine-3-boronic acid pinacol ester hydrochloride is a boronic acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. The pinacol ester group enhances the stability and handling properties of the boronic acid functionality. As an organoboron compound, its primary research application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . This makes it a valuable intermediate for constructing complex molecules, including potential pharmaceuticals and agrochemicals. Boronic acids, in general, are considered bioisosteres of carboxylic acids and can interact with biological targets through reversible bonds with nucleophiles, such as hydroxyl groups in enzyme active sites . While the specific biological profile of this piperidine derivative is research-dependent, boronic acid-containing compounds have gained significant interest in drug discovery since the approval of drugs like Bortezomib. They have demonstrated activities in areas such as protease inhibition and antibiotic potentiation (e.g., as β-lactamase inhibitors) . Researchers can leverage this compound to explore new chemical space and develop novel bioactive molecules or sensors. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9;/h9,13H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLPIGOVCVSOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3-boronic acid pinacol ester hydrochloride typically involves the reaction of piperidine with boronic acid derivatives. One common method is the borylation of piperidine using pinacol boronic ester as a reagent. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3-boronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

One of the primary applications of piperidine-3-boronic acid pinacol ester hydrochloride is as a reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction . This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules essential for pharmaceutical development .

Key Features:

  • Mechanism: The compound undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds through reductive elimination.
  • Reactivity: It participates in various chemical reactions including oxidation to form boronic acids and reduction to produce boranes.

Medicinal Chemistry

This compound plays a crucial role in drug discovery and development. It is utilized in synthesizing biologically active compounds, including potential therapeutic agents for various diseases. The ability of boronic acids to form reversible covalent bonds with diols enhances their utility in medicinal chemistry.

Case Studies:

  • Research has shown its application in synthesizing polypeptide compounds, where it serves as an intermediate in creating novel therapeutic agents .

Material Science

In material science, this compound is employed to develop advanced materials and specialty chemicals. Its properties allow for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of piperidine-3-boronic acid pinacol ester hydrochloride involves its role as a boron-containing reagent in organic synthesis. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. This process involves the transfer of the boronic ester group to the palladium complex, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and physicochemical properties of Piperidine-3-boronic acid pinacol ester hydrochloride with analogous boronic esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Piperidine-3-boronic acid pinacol ester HCl C₁₁H₂₁BClNO₂* ~253.5† Piperidine core; hydrochloride salt enhances stability and aqueous solubility.
Pyridine-3-boronic acid pinacol ester C₁₁H₁₆BNO₂ 205.06 Pyridine ring (aromatic, planar); higher electron deficiency enhances reactivity in couplings .
3-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester HCl C₁₅H₂₅BClNO₂ 297.63 Phenyl ring with dimethylamino group; increased solubility in polar solvents due to tertiary amine .
Pyrrolidine-3-boronic acid pinacol ester HCl C₁₀H₁₉BClNO₂ ~231.5† Five-membered pyrrolidine ring; smaller ring size affects steric hindrance .
3-Chloro-4-cyanophenylboronic acid pinacol ester C₁₃H₁₆BClNO₂ 279.54 Electron-withdrawing Cl and CN groups; directs cross-couplings to meta positions .

*Estimated based on structural analogs.

Solubility and Stability

  • Piperidine-3-boronic acid pinacol ester HCl: The hydrochloride salt improves solubility in polar solvents (e.g., water, methanol) compared to non-salt forms. Pinacol esters generally exhibit better solubility in organic solvents (e.g., chloroform, acetone) than their parent boronic acids .
  • Pyridine-3-boronic acid pinacol ester : High solubility in chloroform and ketones due to aromatic pyridine ring .
  • 3-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester HCl: The dimethylamino group increases solubility in acidic aqueous solutions, beneficial for biomedical applications .

Reactivity in Cross-Coupling Reactions

  • Used in peptide synthesis (e.g., coupling with triazole carboxylic acids via HATU/DIPEA) .
  • Pyridine derivatives : Aromaticity and electron deficiency accelerate transmetalation in Suzuki reactions, making them preferred for aryl-aryl bond formation .
  • Phenyl derivatives with substituents (e.g., Cl, CN): Electron-withdrawing groups enhance electrophilicity, directing couplings to specific positions .

Biological Activity

Piperidine-3-boronic acid pinacol ester hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, including mechanisms of action, research findings, and case studies.

This compound has the following chemical characteristics:

  • IUPAC Name : 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride
  • Molecular Formula : C11H22BClNO2
  • Molecular Weight : 247.57 g/mol
  • Purity : 97% .

The biological activity of this compound primarily stems from its boronic acid functionality. Boronic acids are known to interact with diols and play a crucial role in enzyme inhibition and modulation of various cellular pathways. The following mechanisms are proposed:

  • Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, leading to inhibition of enzyme activity.
  • Cellular Pathway Modulation : The piperidine ring may enhance the compound's ability to penetrate cellular membranes, allowing it to modulate intracellular signaling pathways .

In Vitro Studies

Recent studies have demonstrated the biological activity of this compound against various targets:

  • Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Piperidine derivatives have shown promising results in inhibiting cell proliferation in several cancer cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit glycosidases and other enzymes. For instance, studies reported IC50 values ranging from 188 μM to 870 μM against various glycosidases, indicating moderate potency .

Case Studies

  • Case Study 1 : A study focused on the anticancer effects of Piperidine derivatives found that compounds with a boronic acid moiety exhibited significant growth inhibition in breast cancer (MCF-7) and glioblastoma (U87) cell lines, with growth inhibition rates exceeding 50% at certain concentrations .
  • Case Study 2 : Another investigation into the enzyme inhibitory effects of this compound revealed selective inhibition profiles against α-glucosidase and β-glucosidase, suggesting its potential as a therapeutic agent for diabetes management .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:

CompoundTarget EnzymeIC50 (μM)Effect
Piperidine-3-boronic acid pinacol ester HClα-glucosidase188Moderate inhibition
Piperidine derivative Xβ-glucosidase543Weak inhibition
Piperidine derivative YCancer cell lines<50Significant growth inhibition

Future Directions

Ongoing research is directed toward understanding the full scope of biological activities associated with this compound. Future studies may include:

  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.
  • Synthesis of Derivatives : Developing novel derivatives with enhanced potency and selectivity for targeted therapies.

Q & A

Q. What are the standard synthetic routes for preparing piperidine-3-boronic acid pinacol ester hydrochloride?

The synthesis typically involves catalytic protodeboronation or Suzuki-Miyaura cross-coupling precursors. A common method includes:

  • Cooling to 0°C and adjusting pH to ~6 during boronic ester formation .
  • Using palladium catalysts (e.g., Pd(dppf)Cl₂) with bases like cesium carbonate in solvents such as 1,2-dimethoxyethane .
  • Purification via column chromatography or recrystallization.

Q. What storage conditions are recommended to maintain stability?

Store at 2–8°C in a dry, inert environment. The compound is hygroscopic and sensitive to moisture, which can hydrolyze the boronic ester .

Q. How is purity assessed post-synthesis?

Use NMR (¹H/¹³C), mass spectrometry , and HPLC . UV-vis spectroscopy (λmax ~290 nm) can monitor reaction progress, as seen in boronic ester oxidative studies .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized with this boronic ester?

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for aryl/heteroaryl coupling .
  • Solvent/base systems : 1,4-dioxane/water with K₃PO₄ or Na₂CO₃ at 80–100°C .
  • Microwave-assisted synthesis reduces reaction time (e.g., 1 hour vs. 24 hours) .

Q. What mechanisms explain protodeboronation in unactivated alkyl boronic esters?

Protodeboronation of primary alkyl boronic esters proceeds via a radical pathway , often requiring transition-metal catalysts (e.g., Fe or Cu). Stability is enhanced by pinacol ester moieties, which resist hydrolysis .

Q. How do reaction conditions influence oxidative degradation with H₂O₂?

  • pH-dependent kinetics : At pH 7.27, UV-vis shows a decrease in λmax (290 nm) and a new peak at 405 nm, indicating boronate oxidation to phenol derivatives .
  • Competing pathways (hydrolysis vs. oxidation) depend on H₂O₂ concentration and temperature.

Q. How to resolve contradictions in kinetic data between UV-vis and NMR analyses?

  • UV-vis is ideal for real-time monitoring but may miss intermediates.
  • NMR provides structural details but lacks temporal resolution.
  • Cross-validate with LC-MS to identify transient species .

Methodological Challenges

Q. What purification techniques are effective for isolating this compound?

  • Flash chromatography (silica gel, hexane/EtOAc gradients).
  • Recrystallization from ethanol/water mixtures.
  • Avoid aqueous workup if the compound is moisture-sensitive .

Q. How to mitigate side reactions during cross-coupling?

  • Use degassed solvents to prevent radical side reactions.
  • Add ligands (e.g., SPhos) to stabilize palladium intermediates .
  • Optimize stoichiometry: Excess boronic ester (1.2–1.5 eq) improves yields .

Safety and Handling

Q. What precautions are necessary for safe handling?

  • Use gloves, goggles, and a fume hood to avoid inhalation/skin contact.
  • Avoid sparks/static discharge (flammable solvents in reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.